3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N5O and its molecular weight is 256.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Triazole Derivatives and Their Patent Review
Triazole derivatives are crucial for developing new drugs due to their broad spectrum of biological activities. A review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families between 2008 and 2011 highlights their potential in creating anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral agents. This review emphasizes the need for new, efficient preparations considering green chemistry and sustainability to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles are key raw materials in the fine organic synthesis industry, utilized in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their applications extend to analytical reagents, flotation reagents, heat-resistant polymers, and fluorescent products, showcasing the versatility and industrial importance of 3- and 4-substituted amino-1,2,4-triazoles (Nazarov et al., 2021).
Reactivity and Biological Applications of Triazole Derivatives
The reactivity of 1,2,4-triazole-3-thione derivatives indicates their potential in pharmacological activities, with some being compared to biogenic amino acids like cysteine. These compounds' chemical transformations offer new possibilities for therapeutic applications, underlining the importance of triazole derivatives in medicinal chemistry (Kaplaushenko, 2019).
Synthesis and Applications of 1,2,4-Triazole Derivatives
The synthesis and study of 1,2,4-triazole derivatives reveal their significance across pharmaceutical, medical, veterinary, engineering, and agricultural fields. Their diverse applications, from optical materials to corrosion inhibitors, underscore the breadth of research and industrial interest in triazole compounds (Parchenko, 2019).
Pharmacological Significance of 1,2,4-Triazole-Containing Scaffolds
1,2,4-Triazole-containing scaffolds are prominent in drug discovery studies due to their activity against cancer, microbial infections, and various diseases. This review highlights the latest strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole, encouraging further research to discover new drug candidates (Nasri et al., 2021).
Mechanism of Action
The piperidine ring is essential for chiral optimization . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1,4-dihydro-1,2,4-triazol-5-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O.2ClH/c8-5-1-3-12(4-2-5)6-9-7(13)11-10-6;;/h5H,1-4,8H2,(H2,9,10,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNATPUZTPHDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NNC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.